Cas no 1538545-82-2 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol)

2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol structure
1538545-82-2 structure
Product Name:2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol
CAS No:1538545-82-2
MF:C9H12OS
MW:168.255981445313
CID:5784415
PubChem ID:71670929
Update Time:2023-12-26

2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS016025815
    • 1538545-82-2
    • EN300-1733122
    • 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-ol
    • 2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol
    • Inchi: 1S/C9H12OS/c10-5-4-8-6-7-2-1-3-9(7)11-8/h6,10H,1-5H2
    • InChI Key: DHVHXCJCFLOAOL-UHFFFAOYSA-N
    • SMILES: S1C(CCO)=CC2=C1CCC2

Computed Properties

  • Exact Mass: 168.06088618g/mol
  • Monoisotopic Mass: 168.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48.5Ų

2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethan-1-ol Pricemore >>

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Enamine
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